rac-(3R,5R)-3-methyl-5-phenylpiperidine, cis
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Overview
Description
rac-(3R,5R)-3-methyl-5-phenylpiperidine, cis: is a stereoisomeric compound belonging to the piperidine class of organic compounds. Piperidines are characterized by a six-membered ring containing one nitrogen atom. This particular compound has two chiral centers at the 3rd and 5th positions, making it a racemic mixture of its enantiomers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(3R,5R)-3-methyl-5-phenylpiperidine, cis can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-methyl-5-phenylpiperidine with suitable reagents can yield the desired compound. The reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through recrystallization or chromatography to isolate the desired stereoisomer.
Chemical Reactions Analysis
Types of Reactions: rac-(3R,5R)-3-methyl-5-phenylpiperidine, cis undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the aromatic ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced piperidine derivatives.
Substitution: Alkylated or acylated piperidine derivatives.
Scientific Research Applications
rac-(3R,5R)-3-methyl-5-phenylpiperidine, cis has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of rac-(3R,5R)-3-methyl-5-phenylpiperidine, cis involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
rac-(3R,5R)-3-methyl-5-phenylpiperidine, trans: Differing in the stereochemistry at the 3rd and 5th positions.
3-methyl-5-phenylpiperidine: Lacking the specific stereochemistry of the racemic mixture.
3-methylpiperidine: A simpler analog without the phenyl group.
Uniqueness: rac-(3R,5R)-3-methyl-5-phenylpiperidine, cis is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for studying stereochemical effects in various chemical and biological processes.
Properties
IUPAC Name |
(3S,5S)-3-methyl-5-phenylpiperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-10-7-12(9-13-8-10)11-5-3-2-4-6-11/h2-6,10,12-13H,7-9H2,1H3/t10-,12+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWWZHBFSFLPGPG-CMPLNLGQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CNC1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H](CNC1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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